molecular formula C6H15NO2 B14304439 4-[(2-Hydroxyethyl)amino]butan-2-ol CAS No. 116530-59-7

4-[(2-Hydroxyethyl)amino]butan-2-ol

Cat. No.: B14304439
CAS No.: 116530-59-7
M. Wt: 133.19 g/mol
InChI Key: DDDKYDUQCUEVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Hydroxyethyl)amino]butan-2-ol is an organic compound with the molecular formula C6H15NO2. It is a secondary amine and contains two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxyethyl)amino]butan-2-ol typically involves the reaction of 4-chlorobutan-2-ol with 2-aminoethanol under basic conditions. This reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-aminoethanol displaces the chlorine atom in 4-chlorobutan-2-ol .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxyethyl)amino]butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Hydroxyethyl)amino]butan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxyethyl)amino]butan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of secondary amine and dual hydroxyl groups, which confer distinct reactivity and versatility in various chemical and biological applications .

Properties

CAS No.

116530-59-7

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

4-(2-hydroxyethylamino)butan-2-ol

InChI

InChI=1S/C6H15NO2/c1-6(9)2-3-7-4-5-8/h6-9H,2-5H2,1H3

InChI Key

DDDKYDUQCUEVQP-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.